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Abstract

MK-1903 is a potent and selective agonist of the G protein-coupled receptor 109a (GPR109a),
also known as hydroxycarboxylic acid receptor 2 (HCA2). This receptor is the molecular target
for niacin (nicotinic acid), a long-standing therapeutic for dyslipidemia. MK-1903 was
developed to mimic the beneficial anti-lipolytic effects of niacin, mediated through GPR109a,
with the potential for an improved side-effect profile. This technical guide provides an in-depth
overview of the GPR109a agonist activity of MK-1903, summarizing key quantitative data,
detailing experimental protocols, and visualizing the associated signaling pathways and
experimental workflows. While MK-1903 demonstrated robust lowering of free fatty acids
(FFASs) in preclinical and clinical studies, its impact on broader serum lipid profiles was less
pronounced than that of niacin, suggesting a divergence in their mechanisms of action.[1][2]
This has led to the hypothesis that some of niacin's lipid-modifying effects may be independent
of GPR109a agonism.

Introduction to MK-1903 and GPR109a

GPR109a is a Gi protein-coupled receptor predominantly expressed in adipocytes and immune
cells, including microglia.[1][2] Its activation by agonists such as niacin and the endogenous
ligand B-hydroxybutyrate leads to the inhibition of adenylyl cyclase, resulting in decreased
intracellular cyclic AMP (CAMP) levels. In adipocytes, this signaling cascade inhibits lipolysis,
leading to a reduction in circulating free fatty acids (FFAs). MK-1903, a tricyclic pyrazole
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carboxylic acid, was designed as a potent and selective GPR109a agonist to harness this anti-
lipolytic effect for the treatment of dyslipidemia.[1]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for MK-1903.

Table 1: In Vitro Activity of MK-1903 at GPR109a

Parameter Value Species Assay Type Reference
HTRF-cAMP

EC50 12.9nM Human N/A
Assay

Binding Affinity Data not

(Ki) available
B-arrestin
] Data not

Recruitment ] - - -
available

(EC50)
No significant
activity at a panel

Selectivity of other GPCRs Human Various N/A

and ion channels
(IC50s >10 uM)

Table 2: Preclinical In Vivo Efficacy of MK-1903

Species Dosing Duration Key Findings Reference

Dose-dependent

0.001 - 100 reduction in
Rat (fasted) Acute N/A
mg/kg plasma free fatty
acid levels.

Table 3: Clinical Trial Data for MK-1903
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Ke
Phase Population Dosing Duration . y- Reference
Findings
Robust,
) dose-
Single
Healthy ) dependent
Phase | ascending Acute ) [1]
Volunteers decrease in
doses
plasma free
fatty acids.
Weak effect
on serum
o . lipids
Dyslipidemic - - ) )
Phase Il ] Not specified Not specified (triglycerides,  [1]
patients

HDL-C)
compared to

niacin.

GPR109a Signaling Pathways

Activation of GPR109a by an agonist like MK-1903 initiates a cascade of intracellular events.

The canonical pathway involves the activation of inhibitory G proteins (Gi/0), leading to the

suppression of adenylyl cyclase and a subsequent decrease in CAMP levels. Additionally,

GPR109a activation can also trigger a distinct signaling pathway involving (3-arrestin

recruitment.
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GPR109a signaling pathways initiated by MK-1903.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are representative protocols for key assays used to characterize the GPR109a agonist activity
of MK-1903.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to
displace a radiolabeled ligand from the receptor.

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b1677246?utm_src=pdf-body-img
https://www.benchchem.com/product/b1677246?utm_src=pdf-body
https://www.benchchem.com/product/b1677246?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Plate GPR109a-expressing cells
in a multi-well plate
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inhibitor (e.g., IBMX)

Y !
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Separate bound from free radioligand Lyse cells and add HTRF reagents

(e.g., via filtration) (cAMP-d2 and anti-cAMP-cryptate)
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bound radioligand plate reader
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IC50 and calculate Ki
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 2. (1laR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropala]pentalene-4-carboxylic acid
(MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [MK-1903: A Technical Whitepaper on its GPR109a
Agonist Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677246#mk-1903-gprl109a-agonist-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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